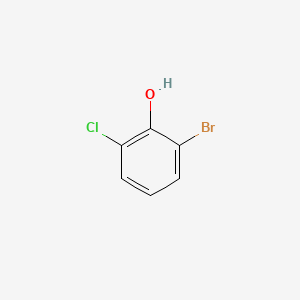

2-Bromo-6-chlorophenol

描述

Contextual Significance of 2-Bromo-6-chlorophenol in Contemporary Organic Chemistry

This compound, a di-halogenated phenol (B47542), holds particular importance in modern organic chemistry due to its unique structural and reactive properties. The presence of two different halogen atoms (bromine and chlorine) ortho to the hydroxyl group creates a sterically hindered and electronically distinct environment, influencing its reactivity in chemical reactions. solubilityofthings.com

This compound serves as a crucial reactive intermediate in the synthesis of more complex molecules. solubilityofthings.com It is frequently employed in the creation of pharmaceuticals, dyes, and other specialty organic compounds. apolloscientific.co.uk Researchers in medicinal chemistry investigate this compound and similar structures for their potential as antimicrobial agents. solubilityofthings.com The specific arrangement of its atoms allows it to be a precursor in various coupling reactions, which are fundamental processes for creating carbon-carbon and carbon-heteroatom bonds in synthetic chemistry. solubilityofthings.com

Furthermore, the study of this compound contributes to the broader understanding of halogenated phenols in environmental chemistry. The behavior, biodistribution, and biodegradation of such compounds are areas of active research due to the persistence of some halogenated organics in the environment. solubilityofthings.com Its utility as a versatile building block ensures its continued relevance in both academic research and industrial chemical processes. apolloscientific.co.uk

Below are the key physicochemical properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2040-88-2 |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol |

| Appearance | White to off-white solid crystalline substance |

| Melting Point | 50-52 °C |

| Boiling Point | 204.6 ± 20.0 °C (Predicted) |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) |

| pKa | 6.96 ± 0.10 (Predicted) |

| Solubility | Soluble in polar organic solvents like ethanol (B145695) and methanol (B129727); slightly soluble in DMSO; less soluble in nonpolar solvents like hexane (B92381). |

Data sourced from references solubilityofthings.comnih.govchemicalbook.com.

The crystal structure of this compound has been determined, providing precise insights into its three-dimensional arrangement.

| Crystal System Parameter | Value |

| Space Group | P 21 21 21 |

| a | 5.2204 Å |

| b | 11.214 Å |

| c | 11.717 Å |

| α | 90 ° |

| β | 90 ° |

| γ | 90 ° |

Data sourced from reference nih.gov.

Historical Trajectories of Phenolic Compound Research and Halogenated Derivatives

The study of phenolic compounds has a rich history dating back to the late 18th century when they were first isolated in crude form. nih.gov Pure phenol was isolated in 1834, and its chemical structure was confirmed in 1842. nih.gov The initial significance of phenol was cemented in the medical field, most notably by Joseph Lister's pioneering work in antiseptic surgery in the 1860s. nih.gov This early focus on the biological activity of phenol paved the way for investigating its derivatives.

The exploration of halogenated phenols followed as chemists began to systematically modify the phenol structure to enhance or alter its properties. Early methods for producing halogenated phenols involved the direct reaction of phenol with halogens like bromine or chlorine in various solvents. orgsyn.org These reactions often led to a mixture of products, prompting the development of more selective synthesis methods over time. For instance, o-Bromophenol has been prepared through various routes, including the bromination of phenol, the diazotization of o-bromoaniline, and from o-aminophenol via the Sandmeyer reaction. orgsyn.org

The development of commercial routes for phenol production in the early 20th century, such as the benzenesulfonic acid hydrolysis method, made the starting material more accessible for creating derivatives. wikipedia.org As synthetic methodologies became more sophisticated, the preparation of specifically substituted halogenated phenols, including mixed halogen derivatives like this compound, became more feasible. prepchem.comgoogle.com The ability to precisely place halogen atoms on the phenolic ring opened up new avenues for research, leading to their use as preservatives, disinfectants, and, critically, as intermediates in complex organic syntheses. apolloscientific.co.uknih.gov This historical evolution from a simple antiseptic to a diverse class of chemical building blocks underscores the enduring importance of phenols and their halogenated forms in chemical research. solubilityofthings.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECOFFMVWPWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174350 | |

| Record name | Phenol, 2-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-88-2 | |

| Record name | Phenol, 2-bromo-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-bromo-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 6 Chlorophenol and Its Chemical Derivatives

Established Synthetic Routes to 2-Bromo-6-chlorophenol

The synthesis of this compound is primarily achieved through the electrophilic halogenation of a suitable phenol (B47542) precursor. One of the common methods involves the direct bromination of 2-chlorophenol (B165306).

A notable synthetic route involves the reaction of 2-chlorophenol with bromine chloride in a solvent like carbon tetrachloride. prepchem.com This reaction can yield this compound as the major product. For instance, at 0°C, the reaction can produce this compound with a yield of 74% of the theoretical value, alongside 22% of the isomeric 4-bromo-2-chlorophenol (B165030). prepchem.com When the reaction temperature is raised to between 23°C and 26°C, the yield of this compound is 61.7% of the theoretical maximum, with the 4-bromo-2-chlorophenol isomer being formed at 26.3%. prepchem.com

Another approach to synthesizing halogenated phenols is through the use of a triethylamine (B128534) hydrochloride catalyst in a chlorobenzene (B131634) solvent. This method has been shown to be effective for the para-selective bromination of 2-chlorophenol, yielding 4-bromo-2-chlorophenol with high purity (99.1%) and minimal formation of the 6-bromo isomer (0.6%). google.com While this specific example focuses on the 4-bromo isomer, the principle of using amine hydrochlorides as catalysts to direct halogenation is a relevant strategy in the synthesis of halogenated phenols.

The table below summarizes the yields of this compound and its isomer from the reaction of 2-chlorophenol with bromine chloride at different temperatures. prepchem.com

| Reactants | Solvent | Temperature (°C) | Product(s) | Yield (% of theory) |

| 2-chlorophenol, Bromine chloride | Carbon tetrachloride | 0 | This compound | 74 |

| 4-Bromo-2-chlorophenol | 22 | |||

| 2-chlorophenol, Bromine chloride | Carbon tetrachloride | 23-26 | This compound | 61.7 |

| 4-Bromo-2-chlorophenol | 26.3 |

Utilization of this compound as a Precursor in Complex Organic Synthesis

The distinct arrangement of substituents on the aromatic ring of this compound makes it a valuable building block for more intricate molecules. solubilityofthings.com The presence of two different halogen atoms and a hydroxyl group provides multiple sites for further chemical transformations.

Applications in Pharmaceutical Intermediate Synthesis

This compound is a key intermediate in the synthesis of various biologically active compounds. angenechemical.com Its structure is incorporated into molecules designed to have antiviral, antibacterial, and antifungal properties. angenechemical.com The halogen and phenol functionalities allow for a variety of coupling and substitution reactions, enabling the construction of complex pharmaceutical agents. solubilityofthings.comangenechemical.com Phenolic compounds in general, including halogenated derivatives like this compound, have been investigated for their antimicrobial potential, which could lead to their use in disinfectants and antiseptics. ontosight.ai

Role in Agrochemical Synthesis

In the field of agrochemicals, this compound serves as a precursor for the synthesis of crop protection agents, including herbicides, fungicides, and insecticides. angenechemical.com The reactivity of the phenolic ring can be exploited to design molecules with specific properties for effective pest management and regulation of plant growth. angenechemical.com For example, 2-chloro-4-bromophenol, an isomer of the title compound, is a known intermediate in the production of the organophosphorus insecticide Profenofos. google.com

Synthesis of Schiff Bases and Related Imino-Phenolic Ligands

This compound is a valuable starting material for the synthesis of Schiff bases, a class of compounds containing a carbon-nitrogen double bond. These are typically formed by the condensation of a primary amine with an aldehyde or ketone.

One documented synthesis involves the reaction of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) with (thiophen-2-yl)methanamine to produce the Schiff base ligand 2-((thiophen-2-yl)methylamino)methyl)-6-bromo-chlorophenol. ajgreenchem.com This ligand was then used to form complexes with various transition metals like copper, nickel, and cobalt. ajgreenchem.com

In another example, the Schiff base (E)-2-bromo-6-[(2-bromo-4-methylphenylimino) methyl]-4-chlorophenol was synthesized and its structure confirmed using various spectroscopic techniques and X-ray crystallography. researchgate.net Similarly, (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol was prepared from the reaction of 5-chlorosalicylaldehyde (B124248) and 2-bromo-4-chloroaniline (B1265534) and subsequently used to form metal complexes. bohrium.com

The general scheme for the synthesis of a Schiff base involves the reaction of an aldehyde with a primary amine. researchgate.net The resulting imino-phenolic ligands are important in coordination chemistry and can exhibit a range of biological activities.

Advanced Synthetic Strategies Involving Halogenated Phenols

The selective introduction of halogen atoms onto a phenol ring is a critical challenge in organic synthesis. Advanced methods aim to control the regioselectivity of these reactions, particularly for achieving ortho-selective halogenation.

Selective Halogenation Approaches (e.g., Ortho-Selective Monohalogenation)

Achieving selective ortho-halogenation of phenols is often difficult due to the electronic and steric properties of the substrates, which tend to favor para-substitution. thieme-connect.com However, several strategies have been developed to overcome this challenge.

One approach utilizes a bifunctional catalyst, such as a thiourea (B124793) combined with a Lewis basic selenoether, to direct the chlorination of phenols to the ortho position with high regioselectivity. thieme-connect.com Another method employs an ammonium (B1175870) salt catalyst, which has been shown to be effective for the ortho-selective monochlorination of phenols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent. acs.orgscientificupdate.com This catalytic system is notable for its low catalyst loading and mild reaction conditions. acs.org The chloride ion in the ammonium salt catalyst appears to play a crucial role in directing the halogenation to the ortho position. scientificupdate.com

For ortho-selective bromination, N-bromosuccinimide (NBS) in ACS-grade methanol (B129727) has been shown to be an efficient system for the mono-ortho-bromination of various phenol derivatives, often with the aid of an acid catalyst like p-toluenesulfonic acid (pTsOH). nih.gov

Electrochemical methods are also being explored to improve the site-selectivity of phenol halogenation. europa.eu The ElectroPheX project, for instance, is developing electrochemically-mediated methods for the site-selective halogenation of phenols by manipulating reactive intermediates. europa.eu

The table below provides a summary of various catalysts and reagents used for the selective halogenation of phenols.

| Halogenating Agent | Catalyst/Mediator | Selectivity | Reference(s) |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | Ammonium chloride salt | Ortho-selective chlorination | acs.orgscientificupdate.com |

| N-Chlorosuccinimide (NCS) | Bifunctional thiourea–selenoether | Ortho-selective chlorination | thieme-connect.com |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) in methanol | Ortho-selective bromination | nih.gov |

| Electrochemical methods | N/A | Site-selective halogenation | europa.eu |

Oxidative Halogenation in Multi-Phase Systems

The synthesis of halogenated phenols, including this compound, can be achieved through oxidative halogenation, a process that involves the in-situ generation of an electrophilic halogen species from a halide source using an oxidant. Conducting these reactions in multi-phase systems, such as a liquid-liquid biphasic environment, offers significant advantages, including simplified product separation and potentially enhanced selectivity.

One established methodology for selective ortho-bromination utilizes a two-phase system for the oxidative bromination of phenols. acs.org While not specifically detailing the synthesis of this compound, a relevant process involves the oxidative bromination of a para-protected substrate, 4-hydroxybenzoic acid, in a biphasic system of ethylenedichloride and water. acs.org In this system, hydrobromic acid (HBr) serves as the bromine source and hydrogen peroxide (H₂O₂) acts as the oxidant. The organic phase contains the substrate, while the aqueous phase contains the HBr and H₂O₂. This setup facilitates the selective bromination at the positions ortho to the hydroxyl group. Subsequent removal of the protecting group yields the desired brominated phenol. acs.org This strategy can be adapted for the synthesis of this compound by starting with 2-chlorophenol that has a temporary protecting group in the para-position.

The reaction proceeds by the oxidation of bromide ions to generate an electrophilic bromine species which then reacts with the activated phenol ring. The use of a biphasic system helps in controlling the reaction and simplifies the work-up, as the product remains primarily in the organic layer, separated from the aqueous oxidant and acid. acs.org The selectivity for mono- or di-bromination can be controlled by adjusting the molar ratio of the reactants. acs.org

Alternative multi-phase oxidative halogenation systems have also been explored for phenols. These include the use of benign media like supercritical carbon dioxide (scCO₂) in combination with water (H₂O/scCO₂) for oxybromination. researchgate.net Furthermore, catalytic systems employing transition metals are effective. For instance, copper(II) halides have been used for the halogenation of phenols, sometimes in biphasic mixtures. acs.org Research has also been conducted on manganese porphyrin systems in biphasic conditions with sodium hypochlorite (B82951) for the halogenation of C-H bonds. acs.org Another approach involves oxidative chlorination using HCl and H₂O₂ in fluorinated alcohols, which can form a biphasic system with a co-solvent like hexane (B92381). mdpi.com

| Product | Substrate | Reagents | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromophenol (B46759) (after decarboxylation) | 4-Hydroxybenzoic Acid | HBr, H₂O₂ | Ethylenedichloride / Water | 45 | 90-95 |

| 2,6-Dibromophenol (after decarboxylation) | 4-Hydroxybenzoic Acid | HBr, H₂O₂ (higher molar ratio) | Ethylenedichloride / Water | 45 | 90-95 |

Functionalization and Derivatization Reactions

The chemical structure of this compound, featuring a hydroxyl group and two different halogen atoms on an aromatic ring, makes it a versatile intermediate for further chemical modifications. solubilityofthings.com These reactions can be broadly categorized into functionalization, which introduces new functional groups to create significantly different molecules, and derivatization, often used for analytical purposes.

Functionalization Reactions

A key functionalization pathway for this compound and its analogues is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction allows for the formation of a new carbon-carbon bond, typically at the position of the bromine atom, which is more reactive than the chlorine atom in such catalytic cycles. Research has demonstrated the selective arylation of a derivative of 2-bromo-4-chlorophenol (B154644). nih.govnih.gov In a specific study, 2-bromo-4-chlorophenyl-2-bromobutanoate was reacted with various phenylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄. nih.gov The reaction selectively replaced the aryl bromine, leaving the chlorine and the alpha-bromo on the butanoate group intact, to yield bi-phenyl derivatives in moderate to good yields (64-81%). nih.gov This highlights the potential for selectively functionalizing the C-Br bond in this compound to synthesize complex biaryl structures.

Another functionalization reaction applicable to halogenated phenols is nitration. For the related isomer, 4-bromo-2-chlorophenol, nitration can lead to the formation of mononitro compounds. lookchem.com This electrophilic aromatic substitution introduces a nitro group onto the ring, a versatile functional group that can be further transformed, for instance, by reduction to an amino group.

Derivatization Reactions

Derivatization of the phenolic hydroxyl group is a common strategy, particularly for analytical applications like gas chromatography (GC), to increase the volatility and thermal stability of the compound.

Etherification: Phenols are often converted to their corresponding ethers. A common method is derivatization using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), which reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. This derivative is highly suitable for analysis by GC with an electron capture detector (GC-ECD). epa.govresearchgate.net

Esterification: The hydroxyl group can be acylated to form esters. For example, reaction with acetic anhydride (B1165640) in the presence of a base will yield the corresponding acetate (B1210297) ester. This method has been used for the derivatization of chlorophenols and alkylphenols for GC-MS analysis. researchgate.net A study on 2-bromo-4-chlorophenol involved its reaction with 2-bromobutanoyl bromide in the presence of pyridine (B92270) to synthesize an ester derivative, which was then used in further reactions. nih.govnih.gov

These derivatization reactions are crucial for the detection and quantification of halogenated phenols in various matrices. rsc.org

| Reaction Type | Substrate Analogue | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | 2-Bromo-4-chlorophenyl-2-bromobutanoate | Phenylboronic acids, Pd(PPh₃)₄ | Bi-phenyl derivative | nih.gov |

| Nitration | 4-Bromo-2-chlorophenol | Nitrating agent (e.g., HNO₃/H₂SO₄) | Mononitro-bromo-chlorophenol | lookchem.com |

| Etherification (Derivatization) | Phenols | α-Bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) | Pentafluorobenzyl ether | epa.gov |

| Esterification (Derivatization) | 2-Bromo-4-chlorophenol | 2-Bromobutanoyl bromide, Pyridine | Butanoate ester | nih.gov |

| Esterification (Derivatization) | Chlorophenols | Acetic anhydride | Acetate ester | researchgate.net |

Mechanistic and Reactivity Studies of 2 Bromo 6 Chlorophenol

Electronic Effects of Halogen Substituents on Molecular Reactivity

The reactivity of 2-bromo-6-chlorophenol is significantly influenced by the electronic properties of the bromine and chlorine substituents on the aromatic ring. Both halogens are electron-withdrawing groups, which impacts the molecule's behavior in chemical reactions. This electron-withdrawing nature is a key factor in the compound's reactivity, particularly in nucleophilic substitution reactions.

The presence of both bromine and chlorine atoms enhances the polar characteristics of the molecule, making it more inclined to dissolve in polar solvents. The hydroxyl (-OH) group can also participate in hydrogen bonding, which contributes to its solubility in water to some extent, though it is not as soluble as simpler phenolic compounds. The combination of a bromine atom at the 2-position and a chlorine atom at the 6-position, along with the hydroxyl group, creates a unique electronic environment that governs its chemical behavior.

The structural arrangement of these functional groups—a phenol (B47542) backbone with bromo and chloro groups at positions 2 and 6 respectively—results in a valuable intermediate for organic synthesis. The interplay of these substituents affects the molecule's acidity, reactivity, and physical properties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H4BrClO | |

| Molecular Weight | 207.45 g/mol | |

| Melting Point | 50-52 °C | |

| Boiling Point | 204.6±20.0 °C at 760 mmHg | |

| Density | 1.8±0.1 g/cm3 | |

| pKa | Data not available in search results | |

| LogP | 2.98 |

Elucidation of Reaction Pathways and Transformation Mechanisms

Nucleophilic Aromatic Substitution Reactions

This compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the halogen atoms are displaced by a nucleophile. The electron-withdrawing character of the bromine and chlorine atoms makes the aromatic ring susceptible to attack by nucleophiles. In these reactions, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, like halogens, stabilizes this intermediate, facilitating the reaction.

The general mechanism for nucleophilic aromatic substitution involves the attack of a nucleophile on the aromatic ring, followed by the departure of the leaving group (in this case, bromide or chloride). The reactivity in SNAr reactions is often influenced by the nature of the leaving group, with fluoride (B91410) typically being the most reactive and iodide the least. For this compound, the relative reactivity of the bromine and chlorine substituents would depend on the specific reaction conditions and the nucleophile involved.

Phenolic Coupling Reactions

Halogenated phenols like this compound are known to undergo oxidative coupling reactions. These reactions typically proceed through the formation of a phenoxyl radical, which is generated by the oxidation of the phenol. The presence of halogen substituents can influence the ease of oxidation and the subsequent coupling pathways.

In the context of 2,6-dihalogenated phenols, studies have shown that both hydrogen bonding and halogen bonding play a role in their solid-state structures, which can influence their reactivity in coupling reactions. Oxidative coupling can lead to the formation of dimers or polymers, such as poly(phenylene oxide)s. For instance, the enzymatic oxidation of similar compounds like 4-bromo-2-chlorophenol (B165030) has been shown to produce dimeric products. This suggests that this compound could undergo similar transformations.

Oxidation and Reduction Chemistry of Halogenated Phenols

The chemical behavior of this compound includes both oxidation and reduction pathways. The phenol group can be oxidized to form quinones or other oxidized derivatives. For example, the high-temperature gas-phase oxidation of a mixture containing 2-chlorophenol (B165306) and 2-bromophenol (B46759) has been studied, leading to the formation of various products, including dibenzofurans.

Conversely, reduction reactions can occur at the halogen substituents. Under specific conditions, the bromo and chloro groups can be reduced, replacing them with hydrogen atoms. For instance, reduction can convert the bromine atom to a hydrogen atom, yielding the corresponding chlorophenol.

Additionally, this compound can react with sulfate (B86663) in water to generate chlorine radicals, which can then react with other organic compounds, leading to chlorinated products. This highlights the role of the compound in initiating further oxidative processes.

Catalytic Activity in Carbon-Carbon Bond Formation

While direct catalytic activity of this compound in carbon-carbon bond formation is not extensively documented in the provided search results, its role as a precursor in such reactions is evident. Halogenated phenols are important intermediates in organic synthesis, often serving as substrates in cross-coupling reactions. For example, a related compound, 2-bromo-4-chlorophenol (B154644), is used in palladium-catalyzed Suzuki cross-coupling reactions, where it acts as an aryl halide. This suggests that this compound could similarly be employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, to form new carbon-carbon bonds by reacting with appropriate coupling partners. The bromine at the 2-position, in particular, offers a site for regioselective functionalization.

Advanced Spectroscopic and Crystallographic Characterization in 2 Bromo 6 Chlorophenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of 2-bromo-6-chlorophenol. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, 2-bromo-4-chlorophenol (B154644), recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals are observed. beilstein-journals.org A singlet for the hydroxyl proton (OH) appears at 5.58 ppm. beilstein-journals.org The aromatic protons exhibit signals at 7.46 ppm (doublet, J = 2.06 Hz), 7.19 ppm (doublet of doublets, J = 2.44, 2.43 Hz), and 6.95 ppm (doublet, J = 8.71 Hz), corresponding to the protons on the benzene (B151609) ring. beilstein-journals.org

The ¹³C NMR spectrum of 2-bromo-4-chlorophenol in CDCl₃ shows signals at δ 151.20, 131.59, 131.35, 129.23, 116.89, and 116.05. beilstein-journals.org These chemical shifts correspond to the different carbon atoms within the molecule, confirming the substitution pattern. beilstein-journals.org While specific data for this compound is not detailed in the provided search results, the analysis of its close isomer, 2-bromo-4-chlorophenol, demonstrates the power of NMR in structural verification.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Bromo-4-chlorophenol beilstein-journals.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J) in Hz |

| ¹H | 5.58 | s |

| ¹H | 6.95 | d, J = 8.71 |

| ¹H | 7.19 | dd, J = 2.44, 2.43 |

| ¹H | 7.46 | d, J = 2.06 |

| ¹³C | 116.05 | |

| ¹³C | 116.89 | |

| ¹³C | 129.23 | |

| ¹³C | 131.35 | |

| ¹³C | 131.59 | |

| ¹³C | 151.20 | |

| Data recorded in CDCl₃. |

Mass Spectrometric Techniques for Molecular Characterization (e.g., ESI-MS)

Mass spectrometry (MS) is instrumental in determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly employed for this purpose, often yielding the protonated molecule [M+H]⁺.

For instance, High-Resolution Mass Spectrometry (HRMS) with ESI was used to confirm the mass of a related compound, with a calculated value for C₁₃H₁₅O⁺ [M+H]⁺ of 187.1045 and a found value of 187.1075. rsc.org This high degree of accuracy is crucial for verifying the molecular formula. The molecular weight of this compound is 207.45 g/mol . nih.gov ESI-MS can also be utilized to identify byproducts in chemical reactions, such as dehalogenated derivatives. In studies involving derivatization, such as with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), ESI-MS/MS is used to analyze the resulting phenol (B47542) derivatives and study their fragmentation patterns. mdpi.com

Vibrational Spectroscopy Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. For phenolic compounds, key vibrational bands include the O-H stretch, C-O stretch, and vibrations associated with the aromatic ring and carbon-halogen bonds.

Table 2: Typical FT-IR Vibrational Frequencies for Halogenated Phenols

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Reference |

| O-H Stretch | ~3200 | |

| C-H Stretch (Aromatic) | 3000-3100 | researchgate.net |

| C=C Stretch (Aromatic Ring) | 1400-1600 | researchgate.net |

| C-O Stretch | 1200-1300 | |

| C-Cl Stretch | 600-800 | |

| C-Br Stretch | 500-600 | researchgate.net |

Electronic Absorption Spectroscopy (e.g., UV-Vis) for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For halogenated phenols, electronic absorption bands typically lie in the UV region. Studies on 4-chloro-2-methylphenol, 4-chloro-3-methylphenol, and 6-chloro-3-methylphenol show absorption bands in the 290-260 nm range. ias.ac.in These transitions are analogous to the 260 nm transition in benzene. ias.ac.in A study of chlorophenols in the gas phase also utilized UV absorption spectroscopy to investigate their electronic states. iaea.org UV-Vis spectroscopy can also be used to study tautomerization and estimate the optical energy band gap in related Schiff base compounds. bohrium.com

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Conformation

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the number 4515622. nih.gov It crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁, with unit cell parameters a = 5.2204 Å, b = 11.214 Å, and c = 11.717 Å. nih.gov This technique is also crucial for analyzing derivatives of this compound, such as Schiff base complexes. For example, the crystal structure of bis[2-((E)-(m-tolylimino)methyl)-6-bromo-4-chlorophenol]copper(II) was determined to belong to the monoclinic system, space group C2/c. asianpubs.org

Table 3: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.2204 |

| b (Å) | 11.214 |

| c (Å) | 11.717 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

Analysis of Intermolecular and Intramolecular Interactions

The solid-state packing of this compound is governed by a variety of non-covalent interactions, which can be elucidated from crystallographic data.

Hydrogen bonds are a key feature in the crystal structures of phenols. The hydroxyl group can act as a hydrogen bond donor. In the crystal structure of 2,6-dibromophenol, O-H···O hydrogen bonds are observed. researchgate.net For this compound, the hydroxyl group can participate in hydrogen bonding, which influences its solubility in polar solvents. solubilityofthings.com In more complex derivatives, such as Schiff bases, intramolecular O-H···N hydrogen bonds are common, forming stable six-membered rings. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions, including hydrogen bonds, in crystal structures. dergipark.org.tr

Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. The presence of both bromine and chlorine atoms on the phenol ring of this compound makes it a candidate for engaging in such interactions, which can play a crucial role in molecular assembly. scispace.comrsc.org

Research comparing this compound with its dihalogenated analogues, like 2,6-dibromophenol, highlights the interplay between halogen bonding and other intermolecular forces, such as hydrogen bonding. researchgate.net In the crystal structure of 2,6-dibromophenol, electrostatic type-II Br···Br interactions are a dominant feature of the crystal packing. researchgate.net While the O-H···O hydrogen bond is a primary interaction, the halogen···halogen interaction is a significant directional force. researchgate.net As the size and polarizability of the halogen atoms increase (from fluorine to bromine), the strength and importance of halogen bonding in directing the crystal structure also increase. researchgate.net

In derivatives of halogenated phenols, such as Schiff bases, the bromo and chloro substituents are known to participate in halogen bonding, which affects the compound's reactivity and biological activity. Studies on vanadyl Schiff base complexes derived from substituted phenols also confirm the presence of significant halogen bonding interactions that govern their solid-state structures. scispace.comrsc.org These interactions, alongside hydrogen bonds, can control the aggregation of molecules in the solid state. scispace.com The crystal structures of some Schiff base derivatives containing a bromo-chlorophenol unit reveal that halogen bonds are a key factor in building the three-dimensional network. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C₆H₄BrClO |

| System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.2204 |

| b (Å) | 11.214 |

| c (Å) | 11.717 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data sourced from the Crystallography Open Database (COD). nih.gov

π-π Stacking Interactions in Crystal Packing

π-π stacking is another critical non-covalent interaction that contributes to the stability of crystal structures, involving the attractive interaction between aromatic rings. In the crystal packing of 2,6-dihalogenated phenols, offset parallel π-stacking arrangements are observed alongside hydrogen and halogen bonds. researchgate.net

The interplay of these interactions—halogen bonding, hydrogen bonding, and π-π stacking—is fundamental to understanding the supramolecular chemistry of this compound and related compounds. Hirshfeld surface analysis is a common tool used to visualize and quantify the contributions of these different intermolecular contacts within the crystal structure. researchgate.netbohrium.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dibromophenol |

| 2-Amino-6-bromo-4-chlorophenol (B1283752) |

| 2,6-Difluorophenol |

| 4-Bromo-6-[(2-phenylaminoethylimino)methyl]phenol |

| 2-((2-(Diethylamino)ethylimino)methyl)-4-chlorophenol |

| 2-((2-(Ethylamino)ethylimino)methyl)-4-chlorophenol |

| 2-(1-(2-(Ethylamino)ethylimino)ethyl)phenol |

| (E)-2-[(4-Bromo-2-methylphenylimino)methyl]-4-methylphenol |

| (E)-2-[(4-Bromo-2-methylphenylimino)methyl]-6-methylphenol |

| (E)-2-Bromo-6-[(2-bromo-4-methylphenylimino)methyl]-4-chlorophenol |

| (E)-2-Bromo-6-[(4-bromo-3-methylphenylimino)methyl]-4-chlorophenol |

Computational Chemistry and Theoretical Modeling of 2 Bromo 6 Chlorophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the electronic structure and optimized geometry of molecules. jcsp.org.pk For 2-Bromo-6-chlorophenol, DFT calculations, commonly using the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to predict its most stable three-dimensional structure. dergipark.org.trresearchgate.net

The process involves an iterative optimization of the molecule's geometry to find the lowest energy conformation. This provides theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the accuracy of the computational method. dergipark.org.trnih.gov For instance, studies on similar halogenated phenols show a good correlation between DFT-calculated geometries and those determined experimentally. jcsp.org.pk The presence of electron-withdrawing bromine and chlorine atoms influences the electron density distribution around the aromatic ring, which is accurately modeled by these calculations.

Table 1: Illustrative Comparison of Theoretical and Experimental Geometrical Parameters Note: This table provides example data based on typical findings for halogenated phenols. Actual values for this compound would require specific calculations.

| Parameter | DFT Calculated Value (e.g., B3LYP/6-311G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| C-Br Bond Length (Å) | ~1.90 | ~1.89 |

| C-Cl Bond Length (Å) | ~1.74 | ~1.73 |

| C-O Bond Length (Å) | ~1.36 | ~1.35 |

| O-H Bond Length (Å) | ~0.97 | ~0.96 |

| C-C-C Bond Angle (°) | ~118-122 | ~118-121 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Stability

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.trnumberanalytics.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. numberanalytics.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. numberanalytics.commdpi.com For this compound, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, while the LUMO is distributed across the aromatic ring system. DFT calculations are used to compute the energies of these orbitals and the resulting energy gap. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and based on calculations for similar phenolic compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.45 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.85 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.60 |

Electrostatic Potential Surface Mapping for Molecular Interactions

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. jcsp.org.pkresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color scale.

Red/Yellow Regions: These areas indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. In this compound, this region is concentrated around the electronegative oxygen atom of the hydroxyl group. jcsp.org.pk

Blue Regions: These areas represent positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. jcsp.org.pk For this molecule, positive potential is often found around the hydrogen atom of the hydroxyl group.

Green Regions: These areas are neutral.

The MEP surface provides a clear, visual guide to the molecule's reactivity, highlighting how the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the hydroxyl group shape its interactive properties.

Prediction of Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity and stability of this compound. mdpi.com These global reactivity indices provide a deeper understanding of the molecule's chemical behavior.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. mdpi.com

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. mdpi.com

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. mdpi.com Harder molecules have a larger HOMO-LUMO gap. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons. It is given by χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Table 3: Calculated Quantum Chemical Descriptors Note: This table contains example values derived from theoretical models of related compounds.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.74 |

Theoretical Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules like this compound. Key NLO parameters, such as the electric dipole moment (μ), mean polarizability (α), and the first-order hyperpolarizability (β), are calculated using DFT. mdpi.com

A large hyperpolarizability value (β) indicates significant NLO activity. For molecules to possess NLO properties, they often require a significant charge transfer, which can be induced by the presence of both electron-donating and electron-withdrawing groups. In this compound, the hydroxyl group acts as a donor, while the halogen atoms act as withdrawers, creating an intramolecular charge transfer system that could lead to NLO behavior. Theoretical calculations, often performed with specific long-range corrected functionals like CAM-B3LYP, are essential for predicting these properties. mdpi.com

Conformational Analysis and Tautomerism Studies

The structure of this compound can be explored through conformational analysis. This involves studying the rotation around single bonds, particularly the C-O bond of the phenol group, to identify the most stable conformer. The orientation of the hydroxyl hydrogen atom relative to the ortho-substituents (bromine and chlorine) is a key factor. Intramolecular hydrogen bonding between the hydroxyl hydrogen and an adjacent halogen atom can significantly stabilize a particular conformation. researchgate.net

Tautomerism, the interconversion between structural isomers, is also a relevant area of study. For phenols, the most common is the phenol-keto tautomerism. researchgate.net While the phenol (enol) form is overwhelmingly dominant for simple phenols, the relative stability can be influenced by substituents. DFT calculations can be used to compute the energies of both the phenol and keto tautomers of this compound. Such studies consistently show that the aromatic phenol form is significantly more stable than any non-aromatic keto form. researchgate.net

Proton Affinity Calculations and Correlation with Electronic Structure

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. chemrxiv.org It is a fundamental measure of a molecule's basicity. For this compound, the most likely site for protonation is the oxygen atom of the hydroxyl group.

Theoretical calculations can predict the PA value by computing the energies of the neutral molecule and its protonated form. chemrxiv.orgacs.org The electronic structure significantly influences the PA. The electron-withdrawing inductive effects of the ortho-bromo and ortho-chloro substituents decrease the electron density on the oxygen atom. researchgate.net This reduction in electron density makes the oxygen less basic, resulting in a lower proton affinity compared to unsubstituted phenol. This correlation highlights how substituents modulate the fundamental chemical properties of the molecule. chemrxiv.org

Biological and Medicinal Chemistry Research Involving 2 Bromo 6 Chlorophenol and Its Analogs

Bioactivity Screening and Therapeutic Potential

Halogenated phenols, including 2-bromo-6-chlorophenol and its structural analogs, are recognized for their significant biological activities and are subjects of interest in medicinal chemistry. solubilityofthings.com The presence and position of halogen atoms on the phenolic ring are crucial in determining the reactivity and biological properties of these compounds. solubilityofthings.comrsc.org

Compounds like this compound are investigated for their potential pharmaceutical applications, particularly as antimicrobial agents used in developing drugs to combat infections. solubilityofthings.com Analogs and derivatives of halogenated phenols have demonstrated notable antimicrobial properties. For instance, 2-Amino-6-bromo-4-chlorophenol (B1283752) has been shown to possess significant antimicrobial activity against various pathogenic bacteria, positioning it as a potential candidate for the development of new antibiotics. The antimicrobial efficacy is often enhanced by the presence of halogen substituents.

Research into bromophenols isolated from natural sources, such as the red alga Odonthalia corymbifera, and their synthetic derivatives has revealed potent antimicrobial activity. researchgate.net For example, the natural product 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane was found to be highly active against several fungi, including Candida albicans and Aspergillus fumigatus. researchgate.net Furthermore, synthetic bromophenols have exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.net A study focusing on meta-amido bromophenol derivatives found them to be potent inhibitors of Mycobacterium tuberculosis H37Ra, while showing no significant activity against common Gram-positive and Gram-negative bacteria, indicating a high degree of selectivity. jst.go.jp

Table 1: Antimicrobial Activity of Selected Bromophenol Derivatives

| Compound/Class | Target Organism(s) | Observed Activity | Reference |

| 2-Amino-6-bromo-4-chlorophenol | Pathogenic Bacteria | Significant antimicrobial properties. | |

| 2,2',3,3'-Tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, Trichophyton mentagrophytes | Most active derivative among isolated natural products tested. | researchgate.net |

| 3,3'-Dibromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium | Potent antibacterial effect. | researchgate.net |

| 3,3',5,5'-Tetrabromo-6,6'-dihydroxydiphenylmethane | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium | Potent antibacterial effect. | researchgate.net |

| meta-Amido Bromophenols | Mycobacterium tuberculosis H37Ra | Potent inhibitory activity. | jst.go.jp |

In addition to antimicrobial investigations, various analogs of this compound are being explored for their potential as anticancer agents. In vitro studies have demonstrated that derivatives can possess promising cytotoxic effects against human cancer cell lines.

For example, 2-Amino-6-bromo-4-chlorophenol was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7), showing a dose-dependent reduction in cell viability and an IC50 value of approximately 50 μg/mL. Another study investigating derivatives of 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone found that some derivatives exhibited significant cytotoxicity against cancer cell lines, with one 2-bromo derivative showing an IC50 value of 1.52 µM. Research on 6-bromo quinazoline (B50416) derivatives also identified a potent compound with IC50 values of 15.85 µM against MCF-7 cells and 17.85 µM against SW480 colon cancer cells. nih.gov This particular derivative showed selectivity, with a much higher IC50 value of 84.20 µM against the normal MRC-5 cell line. nih.gov Schiff base ligands prepared from 2-amino-6-bromo-4-chlorophenol have also been used to synthesize diorganotin(IV) complexes that have been studied for their anticancer properties. researchgate.net

Table 2: Cytotoxic Activity of Selected this compound Analogs and Derivatives

| Compound | Cell Line(s) | IC50 Value | Reference |

| 2-Amino-6-bromo-4-chlorophenol | MCF-7 (Human Breast Cancer) | ~50 µg/mL | |

| 2-Bromo derivative of 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone | Cancer cell lines | 1.52 µM | |

| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 | 15.85 ± 3.32 µM | nih.gov |

| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon Cancer) | 17.85 ± 0.92 µM | nih.gov |

| 6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MRC-5 (Normal Lung) | 84.20 ± 1.72 µM | nih.gov |

Mechanisms of Biological Action

The biological effects of this compound and its analogs are rooted in their interactions at the molecular level, influencing cellular structures and pathways.

The mechanism of action for halogenated phenols often involves direct interaction with biomolecules, especially proteins and enzymes. The halogen atoms (bromine and chlorine) on the phenolic ring can form strong interactions with the active sites of enzymes, leading to the inhibition or modification of their activity. These atoms can participate in halogen bonding, which can influence the compound's reactivity and biological activity. rsc.org In addition to enzyme interactions, these compounds may disrupt cellular processes by interfering with membrane integrity.

An alternative mechanism involves the compound acting as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. This covalent modification can lead to the activation or inhibition of specific enzymes and receptors, thereby altering biological processes.

This compound has been specifically studied for its role in enzyme activities related to drug-receptor interactions. apolloscientific.co.uk The incorporation of halogen atoms into a molecule is a strategy in drug design intended to improve membrane penetration and slow down metabolic pathways, thereby increasing the drug's potency and lifespan. rsc.org Halogen atoms can form favorable halogen bonds with electron-rich sites within a protein receptor, such as those containing oxygen, nitrogen, and sulfur atoms. rsc.org

Studies on synthetic bromophenol derivatives have demonstrated direct inhibitory effects on specific enzymes. For instance, certain bromophenol compounds exhibited effective inhibition of human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE) enzymes, with Ki values in the nanomolar range. researchgate.net

A key mechanism of toxicity for many halogenated phenols is the disruption of mitochondrial oxidative phosphorylation (OXPHOS). researchgate.netdiva-portal.org These compounds can act as protonophores, which are lipid-soluble molecules that shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient. researchgate.net This uncoupling of the proton gradient from ATP synthesis leads to a decrease in the production of adenosine (B11128) triphosphate (ATP), resulting in cellular energy deficiency. researchgate.net The uncoupling activity of various chlorophenols has been described by kinetic models involving both monomeric and dimeric protonophoric shuttle mechanisms. researchgate.net Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structurally related to bromophenols, are known to be potent disruptors of OXPHOS, acting as uncouplers of the proton gradient. researchgate.net

Effects on Microbial Physiological Processes, including Respiration

Halogenated phenols, including compounds structurally related to this compound, are recognized for their antimicrobial properties, which are often linked to their ability to disrupt fundamental physiological processes in microorganisms. solubilityofthings.comchemrj.org The primary mechanisms of action involve interference with cellular membranes and the inhibition of essential enzymatic activities, including those central to respiration. chemrj.orgnih.gov

The antimicrobial effect of phenols is associated with their capacity to alter microbial cell wall permeability, leading to the leakage of intracellular components and ultimately cell death. chemrj.org Halogenation of the phenol (B47542) structure generally enhances this activity. frontiersin.org The introduction of halogen atoms like bromine and chlorine increases the lipophilicity of the compound, facilitating its passage through the lipid-rich cell membranes of bacteria. chemrj.orgfrontiersin.org Once inside the cell, these compounds can interfere with cytoplasmic functions.

A key target of phenolic compounds is the machinery of cellular respiration. Dehydrogenase enzymes, which are vital components of microbial respiratory chains, have been shown to be susceptible to inhibition by substituted phenols. redalyc.org A study on bacteria isolated from petroleum refinery wastewater, including Pseudomonas, Bacillus, and Escherichia species, demonstrated that substituted phenols were generally more toxic than phenol itself. redalyc.org The study assessed the inhibition of dehydrogenase activity by various phenols, providing a measure of respiratory inhibition. redalyc.org For instance, 4-chlorophenol (B41353) and 4-bromophenol (B116583) were shown to be potent inhibitors of this activity. redalyc.org While data specific to this compound is scarce, the findings for its mono-halogenated analogs suggest that it would likely exhibit significant inhibitory effects on microbial respiration.

Interestingly, some phenolic compounds have been observed to have a dual effect: stimulating dehydrogenase activity at low concentrations while causing inhibition at higher concentrations. redalyc.org This dose-dependent response highlights the complex interactions between these compounds and microbial metabolic systems. redalyc.org The general mechanism for respiratory inhibition by phenols involves the uncoupling of oxidative phosphorylation or the direct inhibition of respiratory enzymes. chemrj.org

Table 1: Inhibitory Effects of Selected Halogenated Phenols on Bacterial Dehydrogenase Activity redalyc.org

| Compound | Test Organism | Median Inhibitory Concentration (IC50) (mg/L) |

| 4-Chlorophenol | Pseudomonas sp. DAF1 | 10.43 |

| 4-Chlorophenol | Bacillus sp. DISK1 | 18.06 |

| 4-Chlorophenol | Escherichia sp. DISK2 | 12.01 |

| 4-Bromophenol | Pseudomonas sp. DAF1 | 11.23 |

| 4-Bromophenol | Bacillus sp. DISK1 | 15.39 |

| 4-Bromophenol | Escherichia sp. DISK2 | 14.18 |

This table is generated based on data for related compounds to infer the potential activity of this compound.

Structure-Activity Relationship (SAR) Studies for Halogenated Phenols

The biological activity of halogenated phenols is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to decipher how variations in the molecular structure, such as the type, number, and position of halogen substituents, influence their antimicrobial efficacy.

Effect of Halogenation : The introduction of halogen atoms to the phenolic ring is a critical determinant of antimicrobial potency. Halogenation generally increases the compound's activity compared to the parent phenol molecule. frontiersin.org This is attributed to several factors, including increased lipophilicity which enhances membrane permeability, and alterations in the electronic properties of the aromatic ring. chemrj.orgfrontiersin.org

Type of Halogen : The specific halogen atom substituted onto the phenol ring plays a significant role in the compound's activity. Studies comparing different halogenated phenols have shown that chloro-substituted phenols are often more potent antimicrobials than fluoro-substituted phenols. chemrj.org This suggests that factors like the size, electronegativity, and polarizability of the halogen atom are key to the interaction with biological targets.

Environmental Chemistry and Ecotoxicological Investigations of Halogenated Phenols

Environmental Fate and Persistence of 2-Bromo-6-chlorophenol

This compound, a halogenated phenol (B47542), is a synthetic compound whose presence in the environment is a result of human activities. Halogenated phenols, in general, are recognized for their potential to persist in the environment. solubilityofthings.com The environmental fate of these compounds is a significant area of concern in environmental chemistry. solubilityofthings.com

The structure of this compound, with both bromine and chlorine atoms, influences its reactivity and properties. solubilityofthings.com Like other chlorophenes, it has a strong tendency to partition to sediments and soils when released into the environment, which is expected to limit its potential for long-range transport. The persistence of chlorophenolic compounds can be attributed to their recalcitrant nature to degradation. researchgate.net

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which can increase its solubility in water to some extent, though it is not highly soluble compared to simpler phenolic compounds. solubilityofthings.com It is, however, soluble in various organic solvents like ethanol (B145695) and methanol (B129727), with less solubility in nonpolar solvents such as hexane (B92381). solubilityofthings.com This moderate solubility in polar solvents is a key characteristic influenced by its halogen substitutions. solubilityofthings.com

Biodegradation and Biotransformation Pathways

The biodegradation of halogenated phenols is a critical process in their environmental fate. solubilityofthings.com For chlorophenols, dissipation in aquatic environments is largely a microbiological process. epa.gov The biodegradability of chlorophenols is influenced by the number and position of chlorine atoms on the aromatic ring; as the number of chlorine substituents increases, the toxicity tends to increase, and degradability decreases. frontiersin.org

Under anaerobic conditions, the biotransformation of some chlorophenols has been observed. For instance, 2-chlorophenol (B165306) can undergo reductive dehalogenation to form phenol, which is then carboxylated to 4-hydroxybenzoic acid and subsequently dehydroxylated to benzoic acid. researchgate.net Another pathway involves the transient accumulation of phenol and benzoate (B1203000) from 2-chlorophenol metabolism. researchgate.net

The biodegradation of brominated aromatic compounds by various cultures and enzymes, such as laccase from Trametes versicolor, has been investigated. thegoodscentscompany.com Additionally, some bacteria have been identified that can dehalogenate brominated phenolic compounds. thegoodscentscompany.com For instance, a sulfidogenic 2-bromophenol-degrading consortium has been enriched from estuarine sediment. thegoodscentscompany.com

The combined application of chemical and biological treatments has been explored for the degradation of compounds like 2,4,6-tribromophenol (B41969) (TBP). This can involve hydrodebromination to phenol, followed by biodegradation of the resulting phenol by bacterial strains such as Pseudomonas fluorescens or Rhodococcus erythropolis. researchgate.net

Occurrence and Distribution in Natural and Anthropogenic Environments

Halogenated phenols, including this compound, are found in the environment due to both human activities and natural production. nih.gov They have been detected in various environmental matrices, including water and sediment. nih.gov

The chlorination of water is a common practice for disinfection and biofouling control in various settings, including drinking water treatment plants and power plant cooling systems. epa.govresearchgate.net This process can lead to the formation of halogenated disinfection byproducts.

When water containing bromide ions is chlorinated, the rapid oxidation of bromide can lead to the formation of brominated phenols. who.intresearchgate.net Specifically, the chlorination of phenol in aqueous solutions can produce 2-chlorophenol and other chlorinated compounds. epa.gov Studies have demonstrated the formation of 2-chlorophenol and numerous other chlorinated compounds during the chlorination of sewage effluents and power plant cooling waters. epa.govepa.gov The reaction of hypochlorous acid (HOCl) with phenolic compounds initially yields chlorine-substituted products like 2- and 4-chlorophenol (B41353). nih.gov

In marine environments near nuclear power plants, which use chlorination for cooling systems, brominated phenols such as 2-bromophenol (B46759), 2,4-dibromophenol (B41371), and 2,4,6-tribromophenol have been detected, suggesting their formation through this process. nih.gov

Several marine organisms are known to naturally produce brominated phenols. who.int Marine algae are one such source. inchem.org Acorn worms (Enteropneusta) can produce and excrete significant amounts of bromophenols. who.int These naturally produced bromophenols are a consistent feature of some marine habitats. inchem.org

The presence of bromophenols in marine polychaetes and bryozoans has been documented, and these compounds are thought to contribute to the characteristic taste and flavor of some seafood. thegoodscentscompany.comnih.gov While the exact ecological function is not fully understood, it is suggested that they may play a role in chemical defense. nih.gov

Environmental Monitoring and Contamination Assessment in Aqueous Matrices

The monitoring of halogenated phenols in the environment is crucial for assessing contamination and potential risks. researchgate.net Various analytical methods have been developed for the detection and quantification of these compounds in different environmental samples.

Chlorophenols have been identified in water, sediment, and aquatic biota in Canada. publications.gc.ca In a study of riverine and marine environments in Korea, chlorophenols and bromophenols were analyzed in water and sediment samples. nih.gov In the seawater samples, only bromophenols like 2,4-dibromophenol and 2,4,6-tribromophenol were detected, while in riverine water, a mix of chlorophenols and bromophenols was found. nih.gov

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is one method used for the simultaneous detection of various phenolic compounds in water matrices. mdpi.com This can be preceded by a solid-phase extraction (SPE) procedure to concentrate the analytes. mdpi.com Gas chromatography with an electron capture detector (GC-ECD) is another common analytical technique for chlorophenols. who.int

The following table provides an overview of detected concentrations of some halogenated phenols in different aqueous environments.

| Compound | Environment | Concentration Range |

| 2,4-Dibromophenol | Seawater near a nuclear power plant | 0.531 - 32.7 ng/L |

| 2,4,6-Tribromophenol | Seawater | 0.378 - 20.2 ng/L |

| 4-Chlorophenol | Riverine Water | Detected |

| 2,6-Dichlorophenol | Riverine Water | Detected |

| 2,4,6-Trichlorophenol | Riverine Water | Detected |

| Data sourced from a study on the distribution of chlorophenols and bromophenols in marine and riverine environments in Korea. nih.gov |

Mechanistic Ecotoxicological Research in Aquatic and Terrestrial Systems

The ecotoxicology of halogenated phenols is an area of active research due to their widespread presence and potential for adverse effects on organisms. solubilityofthings.com These compounds are known to be toxic to aquatic life.

The toxicity of chlorophenols generally increases with the number of chlorine atoms. mdpi.com For instance, 2-chlorophenol is considered an oxidative uncoupler. epa.gov Halogenated phenols can cause a range of harmful effects, including histopathological alterations, genotoxicity, and mutagenicity in animals. researchgate.net

In aquatic systems, brominated phenols have been shown to affect various organisms. For example, 2,4,6-tribromophenol (TBP) has reported 96-hour LC50 values in fish ranging from 0.2 to 6.8 mg/L. inchem.org For daphnids, 48-hour LC50/EC50 values for 2-bromophenol range from 0.9 to 6 mg/L. inchem.org A chronic study on daphnid reproduction reported a 21-day NOEC of 0.2 mg/L for 2-bromophenol. inchem.org

Some bromophenols, including those found in marine organisms, have been shown to disturb cellular Ca2+ signaling in neuroendocrine cells, which may suggest a link to endocrine-disrupting effects. nih.gov Specifically, 2,4-dibromophenol and 2,4,6-tribromophenol have demonstrated significant effects on Ca2+ homeostasis in PC12 cells. nih.gov

The following table summarizes some ecotoxicological data for selected brominated phenols.

| Compound | Organism | Endpoint | Value |

| 2-Bromophenol | Daphnia | 48-h LC50/EC50 | 0.9 - 6 mg/L |

| 2-Bromophenol | Daphnia | 21-day NOEC (reproduction) | 0.2 mg/L |

| 2,4,6-Tribromophenol | Fish | 96-h LC50 | 0.2 - 6.8 mg/L |

| 2,4,6-Tribromophenol | Microalgae | 72-h EC50 | 0.4 - 1.6 mg/L |

| Data sourced from a review on simple brominated phenols. inchem.org |

Information on the toxicity of these compounds to terrestrial systems is more limited. inchem.org However, the strong tendency of chlorophenes to partition to soils indicates a potential for exposure to soil-dwelling organisms.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds, including 2-Bromo-6-chlorophenol. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering effective separation of halogenated phenols.

Detailed research findings indicate that the separation of bromophenolic and chlorophenolic compounds is typically achieved on octadecylsilica (C18) or octylsilica (C8) columns. jcsp.org.pkmdpi.com A study focusing on bromophenols utilized a Lichrospher 100 RP-18 column with a water:acetonitrile gradient mobile phase, achieving good resolution for isomeric compounds. jcsp.org.pk For a broader range of bromophenols isolated from a marine source, a Phenomenex Luna C8(2) column was effective, using a mobile phase of water and acetonitrile, both containing 0.05% trifluoroacetic acid to ensure sharp peak shapes. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, with wavelengths set around 280-286 nm where phenols show significant absorbance. jcsp.org.pk The combination of HPLC with electrochemical detection has also been reported, offering high selectivity for phenols without the need for preconcentration steps. jcsp.org.pk

Table 1: Example HPLC Parameters for Halogenated Phenol (B47542) Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Lichrospher 100 RP-18 | Phenomenex Luna C8(2), 150 mm x 2.0 mm, 3 µm |

| Mobile Phase | Water:Acetonitrile (gradient) | A: 0.05% TFA in Water, B: Acetonitrile (gradient) |

| Flow Rate | 1.0 mL/min | 0.25 mL/min |

| Detection | UV Absorbance at 286 nm & 297 nm | UV Absorbance at 210 nm |

| Reference | jcsp.org.pk | researchgate.net |

This table presents typical starting conditions for method development. Actual parameters may vary based on the specific mixture of analytes and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. However, direct GC analysis of phenols like this compound can be problematic due to their polarity and active hydroxyl group, which can lead to poor peak shape (tailing) and interaction with the GC column. chromatographyonline.comosti.gov To overcome these issues, derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile ether or ester. chromatographyonline.comosti.gov

Common derivatization techniques for phenols include:

Silylation: This involves reacting the phenol with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. nih.govnih.govresearchgate.net The reaction is often rapid, especially when conducted in a solvent like acetone. nih.govresearchgate.net Silylation significantly improves the volatility and thermal stability of the analyte, leading to better chromatographic performance. chromatographyonline.com

Acetylation: Reaction with acetic anhydride (B1165640) converts phenols into their corresponding acetate (B1210297) esters. This method has been used for analyzing chlorophenols in water, followed by solid-phase microextraction and GC-MS analysis. jcsp.org.pk

Pentafluorobenzylation: Using pentafluorobenzyl bromide (PFBBr) as a derivatizing agent creates pentafluorobenzyl ether derivatives. nih.govepa.gov These derivatives are highly responsive to Electron Capture Detectors (ECD), providing excellent sensitivity, and are also well-suited for GC-MS analysis. nih.govepa.gov

The choice of derivatization reagent depends on the specific analytical requirements, including desired sensitivity and the presence of interfering substances. nih.gov For instance, an exhaustive study on chlorophenols systematically compared five different silylating reagents to optimize the derivatization process for GC-MS analysis. nih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenols

| Derivatization Reagent | Abbreviation | Resulting Derivative | Key Advantage | Reference |

| bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Rapid reaction, improved volatility | nih.govresearchgate.net |

| Acetic Anhydride | - | Acetate ester | Simple, effective for water samples | jcsp.org.pk |

| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl (PFB) ether | High sensitivity with ECD, good for trace analysis | nih.govepa.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For the detection of this compound at trace levels (ng/L or ppt), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers unparalleled sensitivity and selectivity. dioxin20xx.org This technique combines the high-resolution separation of UPLC with the specific and sensitive detection of a tandem mass spectrometer.

The analysis is typically performed using an electrospray ionization (ESI) source, usually in negative ion mode, which is highly effective for ionizing acidic compounds like phenols. dioxin20xx.orgnih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented, and one or more specific product ions are monitored. nih.gov This process provides two levels of mass confirmation, dramatically reducing matrix interference and enhancing confidence in analyte identification and quantification.

A UPLC-MS/MS method was developed for various brominated compounds, including brominated phenols, in food matrices. dioxin20xx.org The method utilized an Acquity UPLC HSS T3 column and an ESI negative source, demonstrating the capability to determine trace concentrations of these contaminants. dioxin20xx.org Similarly, LC-MS/MS methods have been validated for analyzing halogenated nonylphenols and their metabolites in water and sludge, achieving detection limits in the low ng/L range. nih.gov

Methodological Considerations for Sample Preparation and Purification

Effective sample preparation is critical for accurate analysis, aiming to isolate and concentrate this compound from the sample matrix while removing interfering substances.

Solid-Phase Extraction (SPE): SPE is the most widely used technique for extracting and preconcentrating chlorophenols and bromophenols from aqueous samples. tandfonline.comchemicalpapers.comnih.govresearchgate.net Various sorbent materials can be used, including C18-bonded silica (B1680970), styrene-divinylbenzene polymers, and carbon-based materials like graphitized carbon black and multi-walled carbon nanotubes (MWCNTs). chemicalpapers.comnih.gov The choice of sorbent and elution solvent (e.g., acetone, methanol (B129727), dichloromethane) is optimized to maximize the recovery of the target analyte. chemicalpapers.com For example, COOH-functionalized MWCNTs have been shown to be effective sorbents for chlorophenols, with dichloromethane (B109758) being a suitable eluent. chemicalpapers.com Another approach used carbon-coated magnetic nanoparticles modified with a surfactant, which allowed for high extraction efficiency of chlorophenols from water. tandfonline.com

Recrystallization: For purifying the synthesized compound or a concentrated extract, recrystallization is a fundamental technique. This method relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures. Solvents such as chloroform (B151607), carbon tetrachloride, or petroleum ether can be suitable for purifying bromophenols. chemicalbook.com The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the purified compound to crystallize out. orgsyn.orgmdpi.com